molecular formula C14H24N4O3S3 B2793389 4-(ethylsulfonamidomethyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 1206998-01-7

4-(ethylsulfonamidomethyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Katalognummer: B2793389
CAS-Nummer: 1206998-01-7
Molekulargewicht: 392.55
InChI-Schlüssel: MYIASQSICOHHCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions ?


Physical and Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Action

Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 4-(ethylsulfonamidomethyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, have been explored for their potential in antimicrobial and antifungal applications. A particular study extended the range of these derivatives, focusing on their synthesis and subsequent evaluation against Gram-positive, Gram-negative bacteria, and the fungus Candida albicans. The research discovered compounds with high antimicrobial activity, suggesting promising directions for further studies in developing antimicrobial agents (Kobzar, Sych, & Perekhoda, 2019).

Synthesis of Novel Heterocyclic Compounds

Efforts in synthesizing novel heterocyclic compounds that contain a sulfonamido moiety, aimed at antibacterial use, have led to the creation of pyran, pyridine, and pyridazine derivatives. These efforts include reactions with ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate and active methylene compounds, producing compounds with high antibacterial activities. Such studies contribute to the development of new antibacterial agents, highlighting the potential of these novel compounds in addressing resistant bacterial strains (Azab, Youssef, & El‐Bordany, 2013).

Inhibition of Human Carbonic Anhydrase Isoforms

The compound 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, related to the chemical structure , has been used to create acridine-acetazolamide conjugates. These conjugates were tested as inhibitors of carbonic anhydrases, specifically cytosolic isoforms hCA I, II, VII, and the membrane-bound hCA IV. The study found these compounds to be potent inhibitors, with implications for the development of treatments for conditions where inhibition of specific carbonic anhydrase isoforms is beneficial (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Anticonvulsant Activity Against Seizure Models

A series of 4-thiazolidinones bearing a sulfonamide group were synthesized and evaluated for their anticonvulsant activity using MES and scPTZ animal models. This research is crucial for developing new anticonvulsant drugs, especially for treating epilepsy and other seizure disorders. The findings from this study offer promising leads for further investigation in the quest for more effective and safer anticonvulsant medications (Siddiqui, Arshad, Khan, & Ahsan, 2010).

Wirkmechanismus

If the compound is a drug or a biologically active substance, this would involve studying how it interacts with biological molecules in the body .

Safety and Hazards

This would involve studying the compound’s toxicity and potential health effects. It might also include information about how to handle the compound safely .

Zukünftige Richtungen

This would involve speculating about potential future research directions. For example, could the compound be used as a drug? Could it be used as a catalyst in chemical reactions ?

Eigenschaften

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[(ethylsulfonylamino)methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S3/c1-3-22-14-18-17-13(23-14)16-12(19)11-7-5-10(6-8-11)9-15-24(20,21)4-2/h10-11,15H,3-9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIASQSICOHHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CCC(CC2)CNS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.